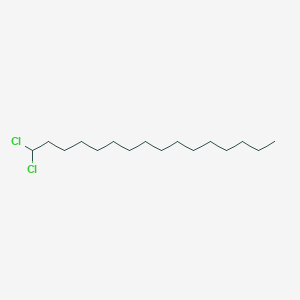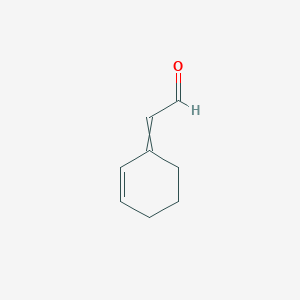
(Cyclohex-2-en-1-ylidene)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Cyclohex-2-en-1-ylidene)acetaldehyde is an organic compound with the molecular formula C8H12O. It is a derivative of cyclohexene, featuring an aldehyde functional group attached to the carbon atom adjacent to the double bond in the cyclohexene ring. This compound is of interest due to its unique structure and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
(Cyclohex-2-en-1-ylidene)acetaldehyde can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with a suitable aldehyde under basic conditions to form the desired product. Another method includes the oxidation of cyclohexene derivatives using oxidizing agents such as hydrogen peroxide in the presence of catalysts like vanadium compounds .
Industrial Production Methods
Industrial production of this compound typically involves catalytic oxidation processes. For example, cyclohexene can be oxidized using hydrogen peroxide and vanadium catalysts to yield the desired compound . These methods are scalable and efficient, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(Cyclohex-2-en-1-ylidene)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The double bond in the cyclohexene ring can undergo electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., hydrochloric acid) are employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated cyclohexene derivatives.
Scientific Research Applications
(Cyclohex-2-en-1-ylidene)acetaldehyde has several scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of (Cyclohex-2-en-1-ylidene)acetaldehyde involves its reactivity with nucleophiles and electrophiles. The aldehyde group is highly reactive, allowing the compound to participate in various addition and substitution reactions. The double bond in the cyclohexene ring also makes it susceptible to electrophilic addition reactions, further enhancing its reactivity .
Comparison with Similar Compounds
Similar Compounds
Cyclohex-2-en-1-one: Similar structure but lacks the aldehyde group.
Cyclohexene: Lacks both the aldehyde group and the double bond in the ring.
Cyclohexanone: Contains a ketone group instead of an aldehyde.
Uniqueness
(Cyclohex-2-en-1-ylidene)acetaldehyde is unique due to the presence of both an aldehyde group and a double bond in the cyclohexene ring. This combination of functional groups imparts distinct reactivity and makes it a versatile intermediate in organic synthesis .
Properties
CAS No. |
64724-30-7 |
|---|---|
Molecular Formula |
C8H10O |
Molecular Weight |
122.16 g/mol |
IUPAC Name |
2-cyclohex-2-en-1-ylideneacetaldehyde |
InChI |
InChI=1S/C8H10O/c9-7-6-8-4-2-1-3-5-8/h2,4,6-7H,1,3,5H2 |
InChI Key |
OFAAPEDMUSMWFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CC(=CC=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


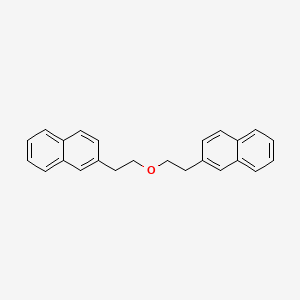

![(3R,5S)-3-Ethenyl-4-oxa-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14505717.png)
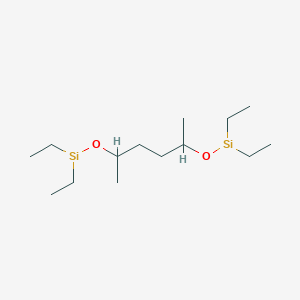
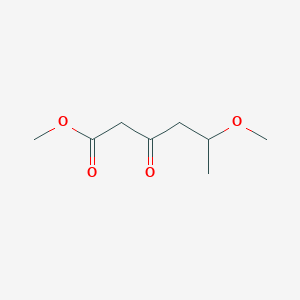

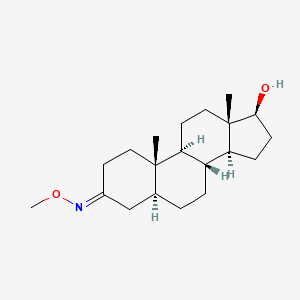
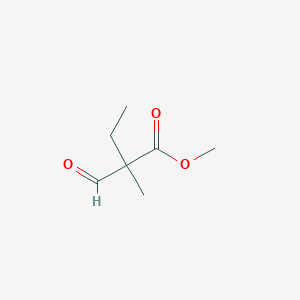
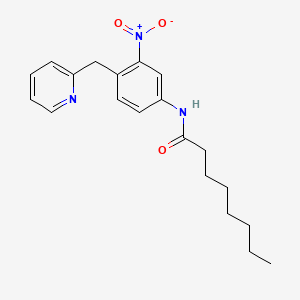
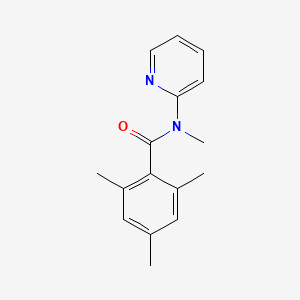

![1,2-Diphenyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B14505770.png)
![(2S)-2-[(4-Nitrobenzoyl)oxy]propanoic acid](/img/structure/B14505774.png)
